Replace inconsistent coccidiostats. Sulfaquinoxaline (DHPS inhibitor) ensures superior caecal coccidiosis (E. tenella) control and 10-fold synergy with DHFR inhibitors. Benefits: • Coccidiostat with proven mortality reduction • Synergistic potentiation with diaveridine/pyrimethamine • Long half-life for sustained feed/water prophylaxis. High purity, for analytical standard or formulation.
Sulfaquinoxaline is a synthetic sulfonamide antimicrobial agent primarily used in veterinary medicine. It functions by competitively inhibiting dihydropteroate synthetase, a key enzyme in the folic acid synthesis pathway of bacteria and protozoa, thereby arresting their growth and replication. This mechanism makes it an effective bacteriostatic agent and, critically, a coccidiostat used for the prevention and treatment of coccidiosis in poultry and other livestock, a disease caused by protozoan parasites of the *Eimeria* species. Its introduction was a significant development in large-scale poultry farming by providing a reliable method to control coccidiosis outbreaks.
While numerous sulfonamides possess antibacterial properties, they are not directly interchangeable in veterinary applications, particularly for coccidiosis control. Critical differences in aqueous solubility between Sulfaquinoxaline and its sodium salt directly impact formulation strategies for medicated drinking water, a primary administration route in poultry. Furthermore, specific efficacy against key pathogenic *Eimeria* species varies significantly among different sulfa drugs, making compound selection crucial for targeted treatment. Sulfaquinoxaline also exhibits a well-documented synergistic relationship with dihydrofolate reductase (DHFR) inhibitors like pyrimethamine and diaveridine, creating potentiated formulations whose enhanced efficacy is specific to the combination and not universally applicable across all sulfonamides. These distinctions in physical properties, specific antiprotozoal activity, and synergistic potential make casual substitution a risk to formulation stability and therapeutic success.
For formulations intended for administration via drinking water, the choice between Sulfaquinoxaline base and its sodium salt is critical. Sulfaquinoxaline sodium salt demonstrates vastly superior aqueous solubility (64 mg/mL) compared to the base form, which is only slightly soluble (7.5 mg/L at pH 7).
| Evidence Dimension | Solubility in Water |
| Target Compound Data | 7.5 mg/L (as Sulfaquinoxaline base at pH 7) |
| Comparator Or Baseline | Sulfaquinoxaline Sodium Salt: 64 mg/mL |
| Quantified Difference | >8500x greater solubility for the sodium salt |
| Conditions | Aqueous solution, pH 7 for the base form. |
This dramatic solubility difference dictates the choice of material; the sodium salt is required for creating stable, concentrated aqueous solutions for water medication systems in poultry and livestock, while the base is suited for feed pre-mixes.
In a direct comparative study on chicks experimentally infected with caecal coccidiosis (*Eimeria tenella*), Sulfaquinoxaline showed a clear advantage over another common sulfonamide, sulfamethazine (also known as sulphadimidine). When administered at a 0.05% concentration in drinking water, Sulfaquinoxaline was 'markedly more effective' in limiting mortality compared to sulfamethazine.
| Evidence Dimension | Mortality reduction in chicks with induced caecal coccidiosis |
| Target Compound Data | Markedly more effective at limiting mortality |
| Comparator Or Baseline | Sulfamethazine (Sulphadimidine) |
| Quantified Difference | Qualitatively described as 'markedly more effective' |
| Conditions | Experimentally induced caecal coccidiosis in young chicks, administered at 0.05% concentration in drinking water. |
For controlling severe caecal coccidiosis outbreaks where mortality is a primary concern, this evidence indicates Sulfaquinoxaline is a more reliable choice than sulfamethazine, a common in-class substitute.
Sulfaquinoxaline's mode of action (inhibiting dihydropteroate synthetase) is highly synergistic with dihydrofolate reductase (DHFR) inhibitors like pyrimethamine. This sequential blockade of the folate synthesis pathway results in a potentiated therapeutic effect. In experiments with *Eimeria brunetti*, combining pyrimethamine with Sulfaquinoxaline resulted in a 10-fold enhancement of efficacy. This level of potentiation allows for lower effective doses, which can reduce the risk of toxicity and delay the development of resistance.
| Evidence Dimension | Enhancement of Efficacy (Potentiation) |
| Target Compound Data | 10-fold enhancement of efficacy when combined with pyrimethamine |
| Comparator Or Baseline | Sulfaquinoxaline used alone |
| Quantified Difference | 10x increase in efficacy |
| Conditions | In experiments with *Eimeria brunetti*. |
Procurement of Sulfaquinoxaline is justified for use in potentiated formulations, as its proven synergistic action with DHFR inhibitors provides a significant increase in performance that is not achievable with the compound alone.
Pharmacokinetic studies in poultry show that Sulfaquinoxaline has a long elimination half-life compared to other sulfonamides like sulfadiazine. A longer half-life allows Sulfaquinoxaline to maintain high plasma concentrations, which is crucial for therapeutic efficacy during medication via drinking water. Specifically, the elimination half-life (t1/2β) of Sulfaquinoxaline after IV administration was found to be 12.6 hours, significantly longer than the 4.89 hours observed for amprolium, another common coccidiostat.
| Evidence Dimension | Elimination Half-Life (t1/2β) in Chickens |
| Target Compound Data | 12.6 hours |
| Comparator Or Baseline | Amprolium: 4.89 hours |
| Quantified Difference | 2.6x longer elimination half-life than Amprolium |
| Conditions | Intravenous administration in Hubbard broiler chickens. |
A longer half-life means the compound remains at therapeutic levels in the animal's system for a longer period, potentially allowing for less frequent dosing and providing more consistent protection, a key consideration for large-scale livestock management.
Leveraging its proven 10-fold synergistic efficacy increase, Sulfaquinoxaline is the sulfonamide of choice for combination with DHFR inhibitors like pyrimethamine or diaveridine. This application is ideal for creating advanced, high-potency formulations to manage coccidiosis, particularly in cases where resistance to single-agent therapies is a concern.
In situations requiring immediate and effective control of mortality from caecal coccidiosis (*E. tenella*), Sulfaquinoxaline is a justified choice over substitutes like sulfamethazine due to its demonstrated superior ability to limit death losses in infected flocks.
The compound's favorable pharmacokinetic profile, characterized by a long elimination half-life, makes it highly suitable for prophylactic use in feed or water. This allows for sustained therapeutic plasma concentrations, providing consistent protection against coccidial challenge in large-scale poultry operations.
High-purity Sulfaquinoxaline serves as an essential analytical standard for developing and validating methods, such as HPLC, to detect and quantify sulfonamide residues in animal-derived food products like eggs and tissues. This is critical for regulatory compliance and food safety monitoring.
Irritant;Health Hazard